

Introduction: The 2,2-Dimethylchroman Scaffold

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Compound of Interest

Compound Name: **2,2-Dimethylchroman**

Cat. No.: **B156738**

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The **2,2-dimethylchroman** moiety is a privileged heterocyclic system forming the core structure of numerous natural products and synthetic molecules of significant biological interest. As a bicyclic ether, it consists of a dihydropyran ring fused to a benzene ring, with two methyl groups at the C2 position. This structural unit imparts a combination of rigidity and lipophilicity, making it a valuable scaffold in medicinal chemistry. Its derivatives have shown a wide spectrum of pharmacological activities, including potential as anticancer agents.[\[1\]](#)[\[2\]](#)[\[3\]](#) This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and characterization of the parent **2,2-dimethylchroman** molecule, offering a foundational resource for its application in research and drug development.

Physicochemical and Structural Properties

The foundational step in utilizing any chemical scaffold is a thorough understanding of its intrinsic physical and chemical properties. These parameters govern its behavior in both chemical reactions and biological systems.

Structural and Identity Data

The identity of **2,2-Dimethylchroman** is defined by its specific arrangement of atoms and bonds, cataloged across various chemical databases.

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```
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
```

```
// Heterocyclic ring bonds C1 -- O7; O7 -- C8; C8 -- C9; C9 -- C10; C10 -- C2;
```

```
// Methyl groups C9 -- Me1; C9 -- Me2; } dix
```

Figure 1: Chemical structure of 2,2-Dimethylchroman.

Table 1: Core Physicochemical and Identification Data for **2,2-Dimethylchroman**

Property	Value	Source
IUPAC Name	2,2-dimethyl-3,4-dihydro-2H-1-benzopyran	[4]
Molecular Formula	C ₁₁ H ₁₄ O	[4]
Molecular Weight	162.23 g/mol	[4]
CAS Number	1198-96-5	[4]
Canonical SMILES	CC1(CCC2=CC=CC=C2O1)C	[4]
InChIKey	MITIYLBEZOKYLN- UHFFFAOYSA-N	[4]
Appearance	Colorless to pale yellow liquid	-
Boiling Point	~225-227 °C	-

| Density | ~1.01 g/cm³ | - |

Synthesis of the 2,2-Dimethylchroman Core

The construction of the chroman ring system is a cornerstone for accessing its diverse derivatives. Several synthetic strategies have been developed, with a common and effective method being the acid- or base-catalyzed condensation of a phenol with a suitable C5 synthon.

General Synthesis Workflow

The synthesis typically follows a logical progression from starting materials to the purified final product, with validation at each critical stage.

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// [label="Characterization\n(NMR, MS, IR)"];

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Figure 2: General experimental workflow for chroman synthesis.

Protocol: Pyridine-Catalyzed Condensation

This method provides a reliable route to **2,2-dimethylchromans** through the reaction of a phenol with 3-hydroxyisovaleraldehyde dimethyl acetal or 3-methylcrotonaldehyde, catalyzed by pyridine.[\[5\]](#)

Materials:

- Appropriate phenol (1.0 eq)
- 3-Methylcrotonaldehyde (1.2 eq)
- Pyridine (as solvent and catalyst)
- Diethyl ether
- 1 M Hydrochloric acid

- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the phenol in pyridine.
- Reagent Addition: Add 3-methylcrotonaldehyde dropwise to the solution at room temperature.
- Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting phenol indicates reaction completion.
- Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing diethyl ether and 1 M HCl. Shake vigorously and separate the layers.
- Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. This sequence is critical to remove pyridine and any acidic or basic impurities.
- Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure **2,2-dimethylchroman**.
- Validation: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Core Reactivity

The reactivity of the **2,2-dimethylchroman** scaffold is primarily dictated by the electron-rich aromatic ring and the aliphatic portion of the heterocyclic ring.

```
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*Figure 3: Key reactive sites on the **2,2-dimethylchroman** scaffold.*

- Electrophilic Aromatic Substitution: The benzene ring is activated by the ether oxygen, directing electrophiles primarily to the ortho and para positions (C6 and C8). This makes reactions like Friedel-Crafts acylation and halogenation highly efficient. For instance, reaction with acetyl chloride in the presence of a Lewis acid yields 6-acetyl-**2,2-dimethylchroman**.^[6]
- Benzylic Position (C4) Reactivity: The C4 position is benzylic and can undergo radical reactions, such as bromination with N-bromosuccinimide (NBS).
- Oxidation: Strong oxidizing agents can lead to the formation of the corresponding **2,2-dimethylchroman-4-one**.^[7]

Spectroscopic Characterization

Unambiguous identification of **2,2-dimethylchroman** and its derivatives relies on a combination of spectroscopic techniques. The data presented here are based on publicly available spectra and theoretical calculations.[\[4\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#)

Table 2: Key Spectroscopic Data for **2,2-Dimethylchroman**

Technique	Feature	Expected Chemical Shift / Wavenumber / m/z	Rationale
¹ H NMR	-C(CH ₃) ₂ (C2)	δ ~1.3 ppm (s, 6H)	Two equivalent, shielded methyl groups.
	-CH ₂ - (C3)	δ ~1.8 ppm (t, 2H)	Methylene protons adjacent to C4.
	-CH ₂ - (C4)	δ ~2.8 ppm (t, 2H)	Benzylidene methylene protons, deshielded by the aromatic ring.
	Ar-H	δ ~6.7-7.2 ppm (m, 4H)	Protons on the aromatic ring.
¹³ C NMR	-C(CH ₃) ₂ (C2)	δ ~75 ppm	Quaternary carbon of the heterocyclic ring.
	-CH ₃ (C2)	δ ~26 ppm	Equivalent methyl carbons.
	-CH ₂ - (C3)	δ ~32 ppm	Aliphatic methylene carbon.
	-CH ₂ - (C4)	δ ~22 ppm	Benzylidene methylene carbon.
	Ar-C	δ ~116-129 ppm	Aromatic carbons.
	Ar-C-O	δ ~153 ppm	Aromatic carbon attached to the ether oxygen.
IR	C-H (sp ³) stretch	2850-3000 cm ⁻¹	Aliphatic C-H bonds in the methyl and methylene groups.
	C-H (sp ²) stretch	3000-3100 cm ⁻¹	Aromatic C-H bonds.

Technique	Feature	Expected Chemical Shift / Wavenumber / m/z	Rationale
	C=C stretch	1450-1600 cm ⁻¹	Aromatic ring vibrations.
	C-O stretch	1200-1250 cm ⁻¹	Aryl-alkyl ether stretch, a key diagnostic peak.
Mass Spec.	Molecular Ion [M] ⁺	m/z = 162	Corresponds to the molecular weight of the compound.

|| Base Peak | m/z = 147 | Loss of a methyl group ([M-15]⁺), forming a stable benzylic cation. |

Applications in Drug Development

The **2,2-dimethylchroman** scaffold is a recurring motif in compounds with promising therapeutic potential, particularly in oncology.

- Anticancer Agents: A significant body of research has focused on synthesizing **2,2-dimethylchroman** derivatives as potential anti-breast cancer agents.^[2] These compounds can be designed as analogs of drugs like Tamoxifen, showing antiproliferative activity against both estrogen receptor-positive (ER+) and negative (ER-) cell lines.^[2]
- Hypoxia-Inducing Factor (HIF) Inhibitors: Some chroman derivatives are structurally similar to natural products like Seselin and are being investigated as inhibitors of HIF, a key target in cancer therapy.^[1]

Safety and Handling

As with any laboratory chemical, proper handling of **2,2-dimethylchroman** and its derivatives is essential. The following guidelines are compiled from standard Safety Data Sheets (SDS).
[\[10\]](#)[\[11\]](#)

- Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[\[10\]](#)
- Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[\[10\]](#)[\[11\]](#)
- Storage: Store in a tightly closed container in a cool, dry place away from ignition sources.[\[10\]](#)[\[12\]](#)
- First Aid Measures:
 - Skin Contact: Immediately wash with plenty of soap and water.[\[10\]](#)[\[11\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[\[10\]](#)[\[11\]](#)
 - Inhalation: Move the person to fresh air and keep them comfortable for breathing.[\[10\]](#)[\[11\]](#)
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[\[10\]](#)
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[\[10\]](#)

References

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